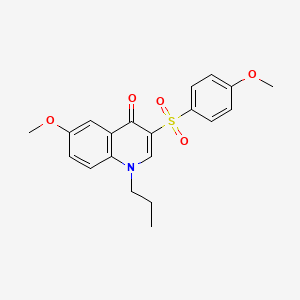

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-4-11-21-13-19(20(22)17-12-15(26-3)7-10-18(17)21)27(23,24)16-8-5-14(25-2)6-9-16/h5-10,12-13H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSRUBLEZNCDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.

Sulfonylation: The 6-methoxyquinoline undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Alkylation: The resulting intermediate is then subjected to alkylation using 1-bromopropane to introduce the propyl group at the nitrogen atom of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Formation of 6-formyl-3-((4-formylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one.

Reduction: Formation of 6-methoxy-3-((4-methoxyphenyl)thio)-1-propylquinolin-4(1H)-one.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinolinones can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The mechanism often involves:

- Inhibition of Proliferation : Compounds inhibit cancer cell growth by interfering with cell cycle regulation.

- DNA Damage Induction : They can cause DNA damage, leading to cell death through apoptosis pathways .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly against:

- Matrix Metalloproteinases (MMPs) : These enzymes are crucial in cancer metastasis and tissue remodeling. Inhibition of MMPs can reduce tumor invasion and spread.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. This is achieved through:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines involved in inflammation, providing therapeutic benefits in inflammatory diseases.

Applications in Research

The compound serves as a valuable building block in organic synthesis for developing more complex molecules. Its unique structure allows researchers to explore various modifications that can lead to new pharmacological agents.

Case Studies

- Cytotoxicity Studies : A library of related compounds was tested for cytotoxicity against different cancer cell lines, revealing structure–activity relationships that guide further development .

- Mechanistic Studies : Investigations into the mechanisms of action have shown that these compounds can modulate signaling pathways involved in apoptosis and cell proliferation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis and inhibits proliferation in various cancer cell lines. |

| Enzyme Inhibition | Targets matrix metalloproteinases to prevent cancer metastasis. |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting cytokine production. |

| Organic Synthesis | Acts as a building block for synthesizing more complex organic compounds. |

Mechanism of Action

The mechanism of action of 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. It may act by:

Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among quinolinone derivatives include substituent positions, electronic properties, and ring saturation. Below is a comparative analysis:

Table 1: Structural and Spectral Comparison of Quinolinone Derivatives

Key Observations :

- Position 1 Substituents : The target compound’s propyl group enhances lipophilicity compared to benzyl () or unsaturated analogs (). Propyl may reduce steric hindrance relative to bulkier groups like chlorobenzyl .

- Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety in the target compound offers electron-donating effects via methoxy, contrasting with electron-neutral/isopropyl groups in . This impacts binding interactions and solubility .

- Position 6 Substituents : Methoxy (target) vs. ethoxy () affects metabolic stability; ethoxy’s larger size may slow demethylation in vivo .

Biological Activity

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This quinoline derivative has been studied for its anticancer properties, enzyme inhibition, and overall pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a quinoline core substituted with methoxy and sulfonyl groups, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anticancer effects, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit notable anticancer properties. For instance, a study highlighted the synthesis of various quinoline-pyrido derivatives and their evaluation against cancer cell lines such as MCF-7 (breast carcinoma) and others. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity of these compounds, suggesting a structure-activity relationship (SAR) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induction of apoptosis |

| Quinoline-Pyrido Derivative A | MCF-7 | 8.0 | Inhibition of cell proliferation |

| Quinoline-Pyrido Derivative B | A549 (Lung) | 15.0 | Inhibition of angiogenesis |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting proteasome activity, which is crucial for regulating cell cycle and apoptosis in cancer cells. Such inhibition can lead to the accumulation of pro-apoptotic factors and the subsequent induction of cell death in malignant cells .

Case Studies

- In Vitro Studies : A detailed investigation into the cytotoxic effects of this compound was conducted using various cancer cell lines. The findings indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 10 µM.

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various targets, including estrogen receptors and other cancer-related proteins. These studies suggest that the compound binds effectively to these targets, potentially disrupting their function and contributing to its anticancer activity .

Q & A

Q. What are the key synthetic strategies for preparing 6-methoxy-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis involves sulfonation, alkylation, and cyclization steps. Critical parameters include:

- Temperature control : High temperatures (e.g., 80–100°C) for sulfonyl group incorporation .

- Solvent selection : Polar aprotic solvents like DMSO or dichloromethane enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) or Pd-based catalysts may improve regioselectivity in quinoline ring formation . Yield optimization requires monitoring reaction time and intermediate purification via column chromatography .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C6 and C4'-OCH₃) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 455.12) .

- Infrared (IR) spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (quinolone C=O) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) removes unreacted sulfonyl chlorides .

- Recrystallization : Use ethanol or acetonitrile to obtain high-purity crystals .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Density Functional Theory (DFT) : Simulate NMR chemical shifts using software like Gaussian or ORCA to compare with experimental data .

- X-ray crystallography : Resolve ambiguities in substituent orientation via SHELXL refinement (e.g., confirming sulfonyl group geometry) .

Q. What mechanistic insights explain side reactions during sulfonation or alkylation steps?

- Competitive sulfonation : The 4-methoxyphenylsulfonyl group may undergo over-sulfonation at C2 or C8 positions under acidic conditions, requiring pH control .

- Propyl group migration : Steric hindrance from the quinolone core can lead to undesired N-alkylation; mitigate via bulky base additives (e.g., DBU) .

Q. How does the compound’s electronic configuration influence its biological activity (e.g., kinase inhibition)?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. The electron-withdrawing sulfonyl group enhances binding to ATP pockets in kinases .

- Docking studies : Use AutoDock Vina to predict interactions with tyrosine kinase domains, guided by crystallographic data from similar quinolones .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based encapsulation to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or glycoside groups at the methoxy position to improve hydrophilicity .

Q. How can structural analogs be designed to enhance metabolic stability while retaining activity?

- Isosteric replacement : Substitute the propyl group with cyclopropyl to reduce CYP450-mediated oxidation .

- Deuterium labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic H) to slow degradation .

Methodological Tools and Data Analysis

Q. What software is recommended for analyzing crystallographic data of this compound?

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioassay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.